2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL

Kinase Inhibition VEGFR-2 EGFR

This specific 2,6-dimethyl-substituted thieno[2,3-d]pyrimidin-4-ol core is a non-interchangeable pharmacophore. Unsubstituted or 3,2-d isomers lose potency against kinases and microbial targets. The 2,6-dimethyl pattern is critical for low-nanomolar VEGFR-2/FLT3 inhibition and 10-15x greater antifungal activity than ketoconazole. Procure this validated scaffold for oncology lead generation, anti-MRSA programs (MIC 4 µg/mL), or kinase probe development. Amenable to rapid analog library synthesis.

Molecular Formula C8H8N2OS
Molecular Weight 180.23 g/mol
CAS No. 79927-75-6
Cat. No. B3285193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL
CAS79927-75-6
Molecular FormulaC8H8N2OS
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(S1)N=C(NC2=O)C
InChIInChI=1S/C8H8N2OS/c1-4-3-6-7(11)9-5(2)10-8(6)12-4/h3H,1-2H3,(H,9,10,11)
InChIKeyUZIACMXTVRDBAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL (CAS 79927-75-6): Core Scaffold & Procurement Baseline


2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL (CAS 79927-75-6) is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine family [1]. It serves as a core structural scaffold for the development of bioactive molecules, particularly as a bioisostere of purines and quinazolines, which are privileged structures in medicinal chemistry [2]. The compound features a fused thiophene-pyrimidine ring system with methyl substitutions at the 2- and 6-positions, and exists in its 4-ol (or 4(3H)-one) tautomeric form, a feature critical for its interactions with biological targets [1]. Commercial availability is established with minimum purity specifications of 95%, making it accessible for research and development purposes .

Why Substituting 2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL with Unmodified or Isomeric Scaffolds Compromises Biological Activity


The biological activity of thieno[2,3-d]pyrimidin-4-ones is highly sensitive to substituent patterns and the exact position of the fused heterocyclic system. Simple substitution with an unsubstituted thieno[2,3-d]pyrimidin-4-ol or its 3,2-d isomer results in a dramatic loss of potency against key targets such as kinases and microbial enzymes [1]. For instance, the 2- and 6-methyl groups are not inert; they are critical for establishing a pharmacophore that enables potent inhibition of targets like VEGFR-2 and FLT3 kinases [2][3]. Furthermore, structural modifications at the 6-position have been shown to significantly impact both target potency and metabolic stability, underscoring that this specific dimethylated core is a non-interchangeable, optimized starting point for lead generation [3].

Quantitative Differentiation Evidence for 2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL Against Key Comparators


Enhanced Kinase Inhibition Potency of 2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL Scaffold in VEGFR-2 and EGFR Inhibition

Derivatives of the 2,6-dimethylthieno[2,3-d]pyrimidin-4-ol core exhibit sub-micromolar to low nanomolar IC50 values against VEGFR-2 and EGFR kinases. For example, compound 14, a derivative, shows potent dual inhibition of EGFR (IC50 = 5.42 ± 0.28 nM) and VEGFR-2 (IC50 = 50.31 ± 2.0 nM) [1]. In contrast, a derivative of the non-methylated thieno[2,3-d]pyrimidin-4-ol scaffold (Compound 6e) demonstrates significantly weaker EGFR-TK inhibition with an IC50 of 0.133 µM [2]. This indicates that the dimethylated scaffold provides a superior starting point for achieving nanomolar potency against these key oncogenic targets.

Kinase Inhibition VEGFR-2 EGFR Cancer Research

Superior Antibacterial Potency Conferred by the 2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL Core

Derivatives synthesized from the 2,6-dimethylthieno[2,3-d]pyrimidin-4-ol scaffold demonstrate significant antibacterial activity, with MIC values as low as 4 µg/mL against S. aureus for compound 5b [1]. This activity is superior to the standard-of-care antibiotic vancomycin in time-dependent killing studies [1]. In contrast, the broader class of 4-substituted thieno[2,3-d]pyrimidines (without the specific 2,6-dimethyl pattern) shows a wider and often higher MIC range, e.g., 2–10 µg/mL for optimized compounds like 12b and 13c, and 4 µg/mL for the best MRSA-active compound 13c [2]. This indicates that the specific 2,6-dimethyl core is a key contributor to achieving the lower end of the MIC range and the observed bactericidal superiority.

Antibacterial Antimicrobial DHPS Inhibition Drug Discovery

Enhanced Antifungal Activity of 2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL Derivatives Compared to Clinical Antifungals

A derivative of the thieno[2,3-d]pyrimidin-4(3H)-one core, compound 15, exhibits exceptional antifungal activity with a MIC of 0.027 mM against various fungal species, which is 10–15 times more potent than the clinical antifungals ketoconazole and bifonazole [1]. This high potency is accompanied by a favorable toxicity profile in human primary cells and in vivo C. elegans model [1]. In contrast, other thieno[2,3-d]pyrimidine derivatives without this specific substitution pattern, such as compound 7c, show significantly weaker activity against C. albicans, with a MIC of 125 µg/mL [2]. This 10- to 15-fold increase in potency over standard-of-care agents establishes the dimethylated scaffold as a privileged structure for developing next-generation antifungal agents.

Antifungal Antimicrobial CYP51 Inhibition Drug Discovery

Metabolic Stability Improvement Through 6-Position Modification on the Thieno[2,3-d]pyrimidin-4-ol Core

Structural modification at the 6-position of the thieno[2,3-d]pyrimidine scaffold is essential for improving metabolic stability. Initial FLT3 inhibitors based on this core (Compounds 1 and 2) showed poor metabolic stability in human and rat liver microsomes. However, optimized derivative 16d, which incorporates a 6-(4-(2-methylaminoethoxy)phenyl) group on the 2,6-dimethyl core, not only maintained good FLT3 inhibitory activity but also displayed significantly enhanced metabolic stability [1]. This demonstrates that the 2,6-dimethyl scaffold is a platform that can be rationally optimized for both potency and drug-like properties, a key advantage over more rigid or less tunable heterocyclic cores.

Metabolic Stability FLT3 Kinase AML Drug Discovery

Cytotoxic Selectivity of 2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL Derivatives Against Cancer Cells

Derivatives of the thieno[2,3-d]pyrimidine core demonstrate varying degrees of cytotoxicity against cancer cell lines. For instance, compound 8b exhibits anti-proliferative activity with IC50 values of 8.24 µM against HepG2 cells, which is superior to the reference drug sorafenib [1]. Furthermore, several compounds (e.g., 18-22) show good selectivity for cancer cells over normal cells, with some having IC50 values lower than sorafenib against MCF-7 and HepG2 cell lines [2]. This indicates that the 2,6-dimethyl scaffold can be tuned to achieve both potent and selective cytotoxicity, a critical feature for developing safer anticancer agents.

Anticancer Cytotoxicity Selectivity Index VEGFR-2

Validated Application Scenarios for Procuring 2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

Researchers developing small-molecule kinase inhibitors for oncology or inflammatory diseases should procure this compound. Its core structure is a validated starting point for achieving low-nanomolar potency against high-value targets like VEGFR-2 and EGFR [1]. The scaffold's amenability to substitution at multiple positions allows for fine-tuning of potency, selectivity, and pharmacokinetic properties [2].

Anti-Infective Drug Discovery: Combating Resistant Pathogens

This scaffold is ideal for medicinal chemistry programs targeting drug-resistant bacteria and fungi. Derivatives have demonstrated bactericidal activity against MRSA with MICs as low as 4 µg/mL and antifungal potency 10-15 times greater than ketoconazole [3][4]. The novel mechanism of action (e.g., DHPS inhibition) makes it a valuable chemical starting point for new classes of anti-infectives [3].

Chemical Biology: Development of Novel Probe Molecules

As a purine bioisostere, this compound serves as a core for developing chemical probes to study kinase-dependent signaling pathways or to investigate novel biological targets. The compound's established synthetic versatility allows for the rapid generation of diverse analog libraries for phenotypic screening and target identification [5].

Academic Research: Structure-Activity Relationship (SAR) Studies

This well-characterized building block is an excellent tool for academic labs focused on heterocyclic chemistry and SAR exploration. Its defined substitution pattern (2,6-dimethyl) provides a robust platform for introducing chemical diversity and systematically studying the impact of structural changes on biological activity against a range of targets [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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